Didecyl Oxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Didecyl oxalate can be synthesized through the esterification of oxalic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include heating the mixture to a temperature where the esterification can proceed efficiently, usually around 100-150°C .
Industrial Production Methods
In industrial settings, this compound is produced by reacting oxalyl chloride with decanol in the presence of a base such as pyridine . This method is preferred for large-scale production due to its efficiency and higher yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Didecyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid and decanol.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Hydrolysis: Oxalic acid and decanol.
Reduction: Decanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Didecyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in reaction systems.
Biology: Investigated for its potential use in pest control formulations due to its insecticidal properties.
Medicine: Explored for use in ophthalmic solutions for treating eye inflammation and ulcers.
Industry: Utilized as a viscosity modifier, pyrethroid-inhibiting agent, and in the production of vinylene.
Mechanism of Action
The mechanism of action of didecyl oxalate involves its ability to act as a stabilizer and reducing agent in various chemical reactions . It interacts with molecular targets such as enzymes and cellular components, influencing biochemical pathways and processes . For example, its insecticidal properties are attributed to its ability to disrupt the nervous system of insects .
Comparison with Similar Compounds
Similar Compounds
Diethyl oxalate: Another ester of oxalic acid, used in organic synthesis.
Dimethyl oxalate: Used as a reagent in chemical reactions and as a precursor for other compounds.
Dibutyl oxalate: Employed in various industrial applications similar to didecyl oxalate.
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain oxalates. This makes it particularly useful in applications requiring specific viscosity and stability characteristics .
Properties
CAS No. |
20441-64-9 |
---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
didecyl oxalate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-19-25-21(23)22(24)26-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
SADUZRTZUBZVBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(=O)OCCCCCCCCCC |
Origin of Product |
United States |
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